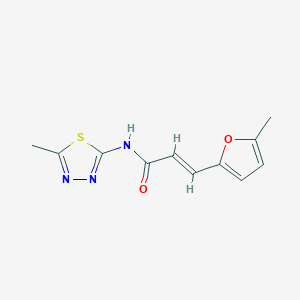![molecular formula C17H11N5O4 B5811087 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of 'OTB' and is primarily used as a tool compound for the study of protein-protein interactions.
作用機序
The mechanism of action of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves the binding of the compound to the target protein through non-covalent interactions. OTB has been shown to bind to the N-terminal domain of the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis. The binding of OTB to p53 has been shown to stabilize the protein and enhance its transcriptional activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate protein-protein interactions. OTB has been shown to enhance the binding affinity and specificity of IDPs for their binding partners. Additionally, OTB has also been shown to modulate the activity of p53, which is a key regulator of cell cycle arrest and apoptosis.
実験室実験の利点と制限
The advantages of using 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide in lab experiments include its high binding affinity and specificity for IDPs and its ability to modulate protein-protein interactions. However, there are also some limitations to using OTB in lab experiments. These include its low solubility in aqueous solutions and its potential for non-specific binding to other proteins.
将来の方向性
There are many future directions for the study of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide. One potential area of research is the development of new derivatives of OTB with improved solubility and specificity for IDPs. Additionally, OTB could be used to study the interaction of IDPs with other proteins and small molecules. Finally, OTB could be used to study the role of IDPs in disease states, such as cancer and neurodegenerative disorders.
合成法
The synthesis of 4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide involves a multi-step process. The first step involves the reaction of 7-hydroxy-4-chromenone with 2-bromoacetophenone to form a key intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. Finally, the amide group is introduced by reacting the intermediate with benzoyl chloride. The overall yield of this synthesis method is around 40%.
科学的研究の応用
4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide has been widely used in scientific research as a tool compound for the study of protein-protein interactions. This compound is particularly useful for the study of intrinsically disordered proteins (IDPs) that lack a defined three-dimensional structure. OTB can be used to probe the binding affinity, kinetics, and thermodynamics of IDP interactions with their binding partners. Additionally, OTB has also been used to study the interaction of IDPs with small molecules and other proteins.
特性
IUPAC Name |
4-[5-(2-oxochromen-7-yl)oxytetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4/c18-16(24)11-1-5-12(6-2-11)22-17(19-20-21-22)25-13-7-3-10-4-8-15(23)26-14(10)9-13/h1-9H,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWZYEFQAXVZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3=NN=NN3C4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
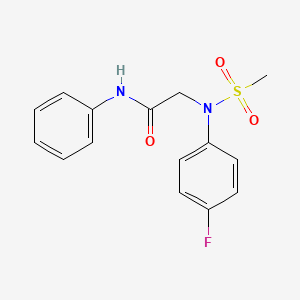
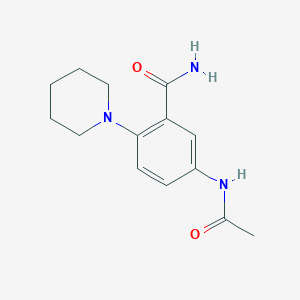
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
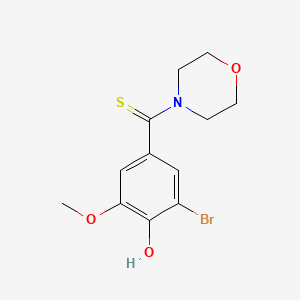
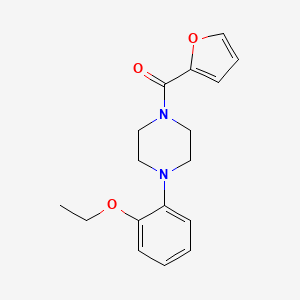
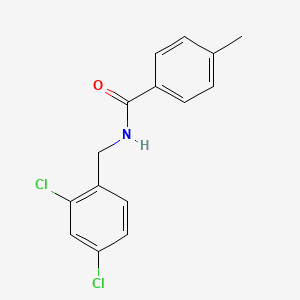
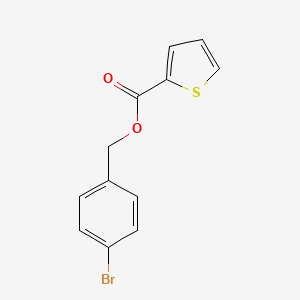
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)

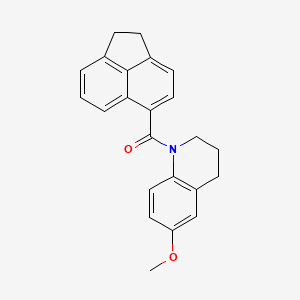
![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
